1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
Synthesis Analysis
The synthesis of pyrrole compounds, which are part of the structure of the given compound, has been extensively studied. For instance, the Paal-Knorr Pyrrole Synthesis is a well-known method for synthesizing N-substituted pyrroles . Additionally, a synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .Scientific Research Applications
Photoluminescent Conjugated Polymers
A study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Sulfur-Transfer Agents
Klose, Reese, and Song (1997) reported the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents. These compounds are synthesized from 2-cyanoethyl disulfide and find applications in various chemical synthesis processes (Klose, Reese, & Song, 1997).
Polymerization Applications
Mallakpour, Karami-Dezcho, and Sheikholeslami (1998) explored the polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole with alkyldihalides. This research contributes to the development of new polymers with unique structural characteristics and potential applications in material science (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).
Pyrrolo[3,2-b]pyrrole-1,4-diones Synthesis and Properties
Gendron et al. (2014) described the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives. The research highlights the photophysical properties and potential applications of these compounds in optoelectronic devices (Gendron et al., 2014).
Properties
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-17(2)19-5-7-20(8-6-19)24-23-25(30)21-16-18(3)4-9-22(21)33-26(23)27(31)29(24)11-10-28-12-14-32-15-13-28/h4-9,16-17,24H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTWCUJURMJQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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